2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide typically involves the bromination of N-[3-(2-methoxyethoxy)phenyl]acetamide. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of biochemical pathways and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide include:
2-Bromo-N-(2-methoxyethyl)acetamide: Similar structure but with a different substitution pattern.
1-Bromo-2-(methoxymethoxy)ethane: Shares the bromine and methoxyethoxy groups but differs in the overall structure
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-5-6-16-10-4-2-3-9(7-10)13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLBMGFYVODKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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